molecular formula C12H12N2O3 B7813460 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid

2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid

Cat. No.: B7813460
M. Wt: 232.23 g/mol
InChI Key: UMOANNVRSUQKQW-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid typically involves the reaction of 4,5-dimethylimidazole with a benzoic acid derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and benzoic acid moieties .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid exerts its effects involves its ability to coordinate with metal ions. The hydroxyl and carboxyl groups on the compound can form stable complexes with metal ions, which can then interact with biological targets or participate in catalytic processes. The imidazole ring also plays a crucial role in stabilizing these complexes and enhancing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is unique due to its combination of a benzoic acid moiety and an imidazole ring, which allows it to form stable complexes with metal ions and exhibit luminescent properties. This makes it particularly valuable in applications requiring both stability and reactivity .

Properties

IUPAC Name

2-(1-hydroxy-4,5-dimethylimidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-8(2)14(17)11(13-7)9-5-3-4-6-10(9)12(15)16/h3-6,17H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOANNVRSUQKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=CC=C2C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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